4-Chlorophenyl 4-tert-butylbenzenesulfonate
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Overview
Description
4-Chlorophenyl 4-tert-butylbenzenesulfonate is an organic compound with the molecular formula C16H17ClO3S and a molecular weight of 324.82 g/mol It is a sulfonate ester derived from 4-chlorophenol and 4-tert-butylbenzenesulfonyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 4-tert-butylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-tert-butylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form 4-chlorophenol and 4-tert-butylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-chlorophenyl azide, 4-chlorophenyl thiocyanate, or 4-chlorophenyl amine can be formed.
Hydrolysis: The primary products are 4-chlorophenol and 4-tert-butylbenzenesulfonic acid.
Scientific Research Applications
4-Chlorophenyl 4-tert-butylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-tert-butylbenzenesulfonate depends on its specific application. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the aromatic ring. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-methylbenzenesulfonate
- 4-Chlorophenyl 4-ethylbenzenesulfonate
- 4-Chlorophenyl 4-isopropylbenzenesulfonate
Comparison
Compared to its analogs, 4-chlorophenyl 4-tert-butylbenzenesulfonate has a bulkier tert-butyl group, which can influence its reactivity and steric interactions. This bulkiness can make it more selective in certain reactions, providing an advantage in synthesizing specific target molecules.
Biological Activity
4-Chlorophenyl 4-tert-butylbenzenesulfonate (CAS No. 791796-72-0) is an organic compound characterized by the presence of a chlorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety. Its molecular formula is C15H17ClO2S. This compound, classified as a sulfonate ester, has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains.
The synthesis of this compound typically involves the reaction of 4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride. This method yields the sulfonate ester with high efficiency and purity. The chemical reactivity of this compound primarily involves nucleophilic substitution reactions, where the sulfonate group can be replaced by various nucleophiles, such as alcohols and amines, leading to the formation of ethers or sulfonamides respectively.
Biological Activity Overview
Research indicates that sulfonate esters, including this compound, may exhibit significant biological activity. The presence of electron-withdrawing groups like chlorine enhances interaction with biological targets, potentially leading to antibacterial and antifungal properties .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of compounds similar to this compound:
- Antibacterial Activity : Related compounds have shown effectiveness against various bacterial strains, indicating a possible role in drug development aimed at combating bacterial resistance mechanisms.
- Antifungal Activity : Investigations into its antifungal properties are ongoing, with preliminary findings suggesting potential efficacy against common fungal pathogens.
The mechanism of action for compounds like this compound often involves interaction with specific enzymes or receptors in microbial cells. For instance, it may inhibit key metabolic pathways or interfere with cell wall synthesis in bacteria .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antibacterial properties | Demonstrated efficacy against Staphylococcus aureus with MIC values ranging from 12.5 to 50 μM. |
Study B | Antifungal activity | Showed potential against Candida albicans, with further investigations needed to determine exact mechanisms. |
Study C | Structure-activity relationship | Identified that the presence of chlorine and tert-butyl groups significantly influences biological interactions and potency. |
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Phenyl benzenesulfonate | Simple phenolic structure | Lacks bulky groups; lower steric hindrance |
4-Bromophenyl 4-tert-butylbenzenesulfonate | Bromine substitution instead of chlorine | May exhibit different reactivity due to bromine |
Tert-Butyl benzenesulfonate | No chlorophenol moiety | Simpler structure; used in various industrial applications |
This table illustrates how structural modifications can lead to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
(4-chlorophenyl) 4-tert-butylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-16(2,3)12-4-10-15(11-5-12)21(18,19)20-14-8-6-13(17)7-9-14/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBMQMZVVNCPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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